

# A Comparative Analysis of LSD1 Inhibitors: INCB059872 and ladademstat (ORY-1001)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, **INCB059872** and iadademstat (ORY-1001). The comparison is based on publicly available preclinical and clinical data, focusing on the efficacy and underlying mechanisms of action of these epigenetic modifiers in oncological applications.

#### Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 is typically involved in gene repression.[2][3] Conversely, its activity on H3K9me1/2 can lead to transcriptional activation.[4] Dysregulation and overexpression of LSD1 are implicated in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it helps maintain an undifferentiated, proliferative state.[5] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse this epigenetic silencing, induce cancer cell differentiation, and suppress tumor growth.[6] Both INCB059872 and iadademstat are potent, irreversible inhibitors that form covalent adducts with the FAD cofactor of LSD1.[7][8]

# **Mechanism of Action and Signaling Pathways**



Both **INCB059872** and iadademstat exert their anti-tumor effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to the reactivation of silenced genes that promote cell differentiation and apoptosis. The specific downstream effects are context-dependent, varying with the cancer type and its associated transcription factors.

In Acute Myeloid Leukemia (AML): A key mechanism in certain AML subtypes involves the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence 1). [9][10] The LSD1/GFI-1 complex represses genes necessary for myeloid differentiation. By inhibiting LSD1, both drugs disrupt this complex, leading to the expression of differentiation markers like CD11b and CD86 and a shift from a proliferative to a differentiated state.[10][11] [12] ladademstat has been shown to not only block the demethylase activity but also the scaffolding function of LSD1, sterically hindering the LSD1/GFI-1 interaction.[9]



Click to download full resolution via product page



Caption: Simplified LSD1 signaling pathway in AML.

In Small Cell Lung Cancer (SCLC): In SCLC, LSD1 is recruited by the transcription factor INSM1 to suppress the NOTCH signaling pathway.[9] Inhibition of LSD1 by iadademstat prevents this repression, leading to the re-expression of NOTCH1 and its target HES1.[9] This activation of the NOTCH pathway, in turn, downregulates oncogenic drivers like ASCL1 and NEUROD1, resulting in reduced tumor progression.[9] INCB059872 has also been shown to induce genes like FEZ1 and UMODL1, which are predictive of LSD1 responsiveness in SCLC. [13]





Click to download full resolution via product page

Caption: Simplified LSD1 signaling pathway in SCLC.

# **Preclinical Efficacy**

Both compounds have demonstrated potent anti-tumor activity in a range of preclinical models. Iadademstat has shown sub-nanomolar activity in AML cell viability assays, while **INCB059872** has potent nanomolar efficacy against SCLC cell lines.

| In | Vi | itro | Data |
|----|----|------|------|
|    | w  |      |      |

| Drug               | Assay Type                 | Cell Line(s)                   | Potency  | Reference(s) |
|--------------------|----------------------------|--------------------------------|----------|--------------|
| ladademstat        | LSD1 Inhibition            | - IC50 < 20 nM                 |          | [14]         |
| Cell Viability     | H1299, A549<br>(Lung)      | 80-160 μM                      | [11]     |              |
| Differentiation    | THP-1 (AML)                | EC50 < 1 nM (for CD11b)        | [14]     |              |
| INCB059872         | Cell Proliferation         | Panel of SCLC EC50: 47 - 37 nM |          | [13]         |
| Cell Proliferation | Non-tumorigenic<br>T cells | IC50 > 10 μM                   | [13]     |              |
| Differentiation    | AML cell lines             | Induces CD86,<br>CD11b         | [15][16] |              |

## **In Vivo Data**



| Drug               | Model Type                                        | Cancer Type                                                      | Key Findings                                                                   | Reference(s) |
|--------------------|---------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------------|--------------|
| ladademstat        | Rodent<br>Xenograft                               | AML                                                              | Reduced tumor growth, correlated with differentiation biomarkers.              | [17]         |
| PDX Model          | SCLC                                              | Complete and durable tumor regression in a chemoresistant model. | [18]                                                                           |              |
| INCB059872         | Human<br>Xenograft                                | SCLC (NCI-<br>H526, NCI-<br>H1417)                               | Tumor growth inhibition with once daily (QD) and alternative day (QoD) dosing. | [13]         |
| Human<br>Xenograft | AML (THP-1)                                       | Significant tumor growth inhibition.                             | [16]                                                                           |              |
| Murine Model       | Signi<br>Murine Model AML (MLL-AF9) prolo<br>medi |                                                                  | [15][16]                                                                       | _            |

# **Experimental Protocols & Workflows**

Detailed, step-by-step protocols for specific experiments are often proprietary. However, based on published literature, we can outline the general methodologies employed.

## **General In Vitro Cell Viability Assay Protocol**

• Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.



- Compound Treatment: A dilution series of the LSD1 inhibitor (e.g., INCB059872 or iadademstat) is prepared and added to the wells.
- Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
- Viability Assessment: A reagent such as CellTiter-Glo® (measures ATP) or MTT is added to each well.
- Data Acquisition: Luminescence or absorbance is measured using a plate reader.
- Analysis: Data is normalized to vehicle-treated controls, and EC50/IC50 values are calculated using non-linear regression.

### **General In Vivo Xenograft Study Workflow**

The workflow for evaluating drug efficacy in a patient-derived xenograft (PDX) or cell linederived xenograft (CDX) model typically involves several key stages.



Click to download full resolution via product page

Caption: General experimental workflow for in vivo xenograft studies.

Protocol Outline for Xenograft Studies:

- Animal Models: Immunodeficient mice (e.g., NOD/SCID or nu/nu) are typically used to prevent rejection of human tumor cells.[19]
- Tumor Implantation: For CDX models, a suspension of cultured cancer cells (e.g., 1x10<sup>7</sup> cells) is injected subcutaneously into the flank of the mice.[19] For PDX models, small fragments of a patient's tumor are surgically implanted.[12]



- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~150-300 mm³). Mice are then randomized into treatment and vehicle control groups.[19]
- Drug Administration: The drug (e.g., **INCB059872** or iadademstat) is administered orally (p.o.) according to a specified dosing regimen (e.g., once daily).[13]
- Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI). Survival may be a secondary endpoint.[12]

# **Clinical Efficacy**

ladademstat has advanced further in clinical development with more mature data available, particularly in AML. The clinical development of **INCB059872** has been hampered by several trial terminations for strategic business reasons, limiting the availability of efficacy data.[8][20]



| Drug                               | Trial<br>(Indication)                      | Phase                     | Combination<br>Agent(s)                                                      | Key Efficacy<br>Results                                                    | Reference(s) |
|------------------------------------|--------------------------------------------|---------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------|--------------|
| ladademstat                        | ALICE (1L<br>unfit AML)                    | lla                       | Azacitidine                                                                  | ORR: 81% (22/27 evaluable patients); CR/CRi: 64% of responders.            | [12]         |
| CLEPSIDRA<br>(2L SCLC)             | lla                                        | Carboplatin-<br>Etoposide | ORR: 40% (4/10 evaluable patients). Interim data showed 75% ORR.             | [1][4][21]                                                                 |              |
| FRIDA (R/R<br>FLT3-mut<br>AML)     | lb                                         | Gilteritinib              | ORR: 67% (8/12 patients); CR+CRh+CR i: 58% (7/12 patients) at expanded dose. | [2]                                                                        |              |
| INCB059872                         | NCT0271290<br>5 (Advanced<br>Malignancies) | I/II                      | Monotherapy<br>& Combos                                                      | Terminated due to strategic business decision. Efficacy data not reported. | [20]         |
| NCT0351440<br>7 (Ewing<br>Sarcoma) | lb                                         | Monotherapy               | Terminated due to strategic business                                         | [20]                                                                       |              |



decision.
Efficacy data
not reported.

ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete hematological recovery.

# **Summary and Conclusion**

Both **INCB059872** and iadademstat are potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity in hematological and solid tumor models. They share a common mechanism of inducing differentiation by reversing epigenetic repression of key gene programs.

- ladademstat (ORY-1001) has produced robust clinical data, particularly in AML. The ALICE trial results, showing an 81% ORR in combination with azacitidine, are highly promising and compare favorably to historical controls.[12][15] Its development pipeline in both AML and SCLC appears active and is generating significant clinical data.
- INCB059872 has shown strong preclinical efficacy, with potent activity in SCLC and AML models.[13][16] However, its clinical development has been discontinued for reasons unrelated to safety or efficacy, according to public records.[20] Consequently, there is a lack of mature clinical data to directly compare its efficacy against iadademstat in patients.

For researchers, iadademstat represents a clinically validated LSD1 inhibitor with a clearer path to potential approval and a wealth of associated clinical and translational data. **INCB059872** remains a valuable tool for preclinical research, demonstrating the therapeutic potential of LSD1 inhibition, although its future in clinical practice is uncertain. Further head-to-head studies would be required for a definitive comparative assessment of their therapeutic indices.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. mayo.edu [mayo.edu]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/48925 [onderzoekmetmensen.nl]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma -PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. LSD1 Histone Demethylase Assays and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 14. What potential is there for LSD1 inhibitors to reach approval for AML? PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models -PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]



 To cite this document: BenchChem. [A Comparative Analysis of LSD1 Inhibitors: INCB059872 and Iadademstat (ORY-1001)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855417#efficacy-of-incb059872-versus-iadademstat-ory-1001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com